molecular formula C18H23N5O2S B4350611 N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4350611
M. Wt: 373.5 g/mol
InChI Key: CREHKXXNEJNIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole derivatives with benzyl halides under basic conditions. The reaction is often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-benzyl-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-4-23-17(10-11-19-23)14-22(13-16-8-6-5-7-9-16)26(24,25)18-12-20-21(3)15(18)2/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREHKXXNEJNIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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